5-(3-Chlorophenyl)oxazole

Catalog No.
S778979
CAS No.
89808-76-4
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Chlorophenyl)oxazole

CAS Number

89808-76-4

Product Name

5-(3-Chlorophenyl)oxazole

IUPAC Name

5-(3-chlorophenyl)-1,3-oxazole

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H

InChI Key

NJVHPUNGYNOCQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CO2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CO2
  • Bioisostere Potential

    The presence of the oxazole ring suggests potential as a bioisostere for other five-membered heterocyclic rings, such as imidazole or thiazole, found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug discovery . By replacing an existing functional group with 5-(3-Chlorophenyl)oxazole, researchers might be able to modify the properties of a known drug candidate.

  • Organic Synthesis

    The chlorophenyl group provides a reactive site for further functionalization through well-established reactions in organic chemistry. This could allow researchers to create more complex molecules derived from 5-(3-Chlorophenyl)oxazole for various applications.

  • Material Science Investigations

    The aromatic rings and heterocyclic group in 5-(3-Chlorophenyl)oxazole suggest potential for investigation in material science. Aromatic and heterocyclic compounds can be used in the development of electronic materials, liquid crystals, and polymers , however, there is no current research specifically focused on 5-(3-Chlorophenyl)oxazole in this area.

5-(3-Chlorophenyl)oxazole is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with a 3-chlorophenyl group. The oxazole moiety consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with the chlorophenyl group providing significant electronic and steric properties that influence its reactivity and biological activity. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to the unique properties imparted by the chlorophenyl substituent.

There is no current research available on the specific mechanism of action of 5-(3-Chlorophenyl)oxazole. However, oxazole rings are present in various biologically active molecules, and their mechanism of action can vary depending on the specific molecule. Some oxazoles exhibit antibacterial or antifungal activity by disrupting bacterial membranes or inhibiting fungal enzymes [].

Typical of oxazole derivatives:

  • Electrophilic Substitution: The presence of electron-donating groups can activate the oxazole ring for electrophilic attack, particularly at position 5 .
  • Nucleophilic Substitution: Although less common, nucleophilic substitution can occur, primarily at positions C-2 and C-4 .
  • Oxidation: The compound can be oxidized at the C-4 position, leading to cleavage of the C-C bond .
  • Acylation and Alkylation: The nitrogen atom in the oxazole ring can be acylated or alkylated, demonstrating high reactivity towards such transformations .

5-(3-Chlorophenyl)oxazole exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Studies have indicated that compounds within this class can interact with various biological targets, potentially leading to therapeutic effects. For instance, related oxazole derivatives have shown promise in inhibiting specific enzymes involved in inflammatory pathways, suggesting that 5-(3-Chlorophenyl)oxazole may possess similar activities .

The synthesis of 5-(3-Chlorophenyl)oxazole can be achieved through several methods:

  • Van Leusen Oxazole Synthesis: This method involves a two-step process where an aldehyde reacts with TosMIC (a reagent containing isocyanide) under basic conditions to form an intermediate oxazoline, which is then dehydrated to yield the final oxazole product .
  • Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, enhancing yields and reducing reaction times .
  • One-Pot Reactions: Recent advancements have introduced one-pot methods that combine multiple steps into a single reaction vessel, improving efficiency and simplifying purification processes .

5-(3-Chlorophenyl)oxazole has potential applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds with antimicrobial and anti-inflammatory properties.
  • Agrochemicals: The compound may also find use as a pesticide or herbicide due to its biological activity against specific pathogens or pests.
  • Material Science: Its properties could be leveraged in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving 5-(3-Chlorophenyl)oxazole have focused on its binding affinity to various biological targets. Research indicates that modifications to the chlorophenyl substituent can significantly influence these interactions, affecting both potency and selectivity against different enzymes or receptors . Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Several compounds share structural similarities with 5-(3-Chlorophenyl)oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(2-Chlorophenyl)oxazoleSimilar oxazole structure but with a different halogen substitutionPotentially different biological activity profiles
5-(4-Fluorophenyl)oxazoleContains a fluorine substituent instead of chlorineMay exhibit different electronic properties affecting reactivity
5-(2-Methylphenyl)oxazoleMethyl group substitution on the phenyl ringAltered steric hindrance may influence binding interactions
5-(Indol-3-yl)oxazoleIndole group as a substituentKnown for diverse biological activities including anticancer effects

The uniqueness of 5-(3-Chlorophenyl)oxazole lies in its specific electronic characteristics imparted by the chlorophenyl group, which can enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

Wikipedia

5-(3-Chlorophenyl)oxazole

Dates

Last modified: 08-15-2023

Explore Compound Types